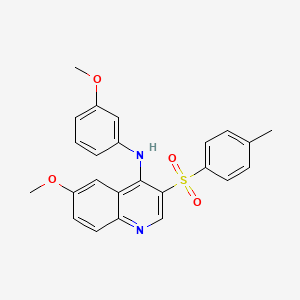

6-methoxy-N-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine

描述

This compound belongs to the 4-anilinoquinoline class, characterized by a quinoline core substituted at positions 3, 4, and 5. Key structural features include:

- Position 3: A 4-methylbenzenesulfonyl group, which enhances steric bulk and modulates electronic properties.

- Position 6: A methoxy group, influencing solubility and metabolic stability.

属性

IUPAC Name |

6-methoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-16-7-10-20(11-8-16)31(27,28)23-15-25-22-12-9-19(30-3)14-21(22)24(23)26-17-5-4-6-18(13-17)29-2/h4-15H,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXKLIQUDUGKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Methoxy-N-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoline core : A bicyclic structure that contributes to its biological activity.

- Methoxy groups : Present at positions 6 and 3 of the quinoline ring, enhancing lipophilicity and potentially influencing activity.

- Sulfonamide moiety : The presence of a sulfonyl group may enhance interactions with biological targets.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 400.5 g/mol |

| LogP (Octanol-water partition) | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The mechanism of action appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. A study reported an IC50 value of approximately 10 µM for MCF-7 cells, indicating significant cytotoxicity .

- Cell Cycle Arrest : Research indicates that this compound can cause G2/M phase arrest in cancer cells, which is critical for preventing proliferation .

- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation .

-

Mechanistic Insights :

- Caspase Activation : The compound enhances the expression of pro-apoptotic markers such as Caspase-3 and Caspase-9, further supporting its role in apoptosis .

- Molecular Docking Studies : These studies suggest that the compound binds effectively to the colchicine site on tubulin, reinforcing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this quinoline derivative have also been explored. Preliminary findings suggest it exhibits activity against various bacterial strains:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain .

- Mechanism of Action : The sulfonamide group may play a crucial role in inhibiting bacterial growth by interfering with folate synthesis pathways .

Case Studies

- In Vivo Efficacy : In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). This suggests its potential for therapeutic use in oncology .

- Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapeutic agents, revealing enhanced efficacy and reduced resistance in cancer cell lines .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects at Key Positions

Position 3 Modifications

*Estimated based on analog data .

Position 4 Modifications

Position 6 Modifications

Research Findings and Implications

Pharmacological Potential

- Anticancer Activity: Analogs like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine exhibit significant cytotoxicity, suggesting that electron-withdrawing groups (e.g., CF₃) enhance activity .

- Kinase Inhibition: The 4-anilinoquinoline scaffold is widely explored for kinase modulation, with bromo and sulfonyl substituents improving target binding .

Physicochemical Properties

- Methoxy groups balance this by introducing moderate polarity .

- Synthetic Accessibility: One-step protocols enable rapid diversification of the 4-anilinoquinoline scaffold, facilitating structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。